molecular formula C23H21ClN4O6S2 B2378211 N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-92-8

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2378211
M. Wt: 549.01
InChI Key: QYIXGCVVLVHDDM-UHFFFAOYSA-N
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Description

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H21ClN4O6S2 and its molecular weight is 549.01. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds containing sulfonyl and pyrazole groups have been reported to show strong inhibition of therapeutically relevant human carbonic anhydrases. This enzyme plays a crucial role in many physiological processes, including respiration and acid-base balance. Inhibitors of carbonic anhydrase have potential applications in the treatment of conditions such as glaucoma, epilepsy, and mountain sickness (A. Sapegin et al., 2018).

Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, some compounds showed promising broad-spectrum antitumor activity and significant better antitumor spectrum, suggesting their potential as novel anticancer agents (Sherif A F Rostom, 2006).

Antimicrobial Activity

The synthesis of sulfonamide derivatives and their evaluation for antimicrobial activity have been reported. These studies indicate that such compounds can act against a variety of bacterial and fungal species, highlighting their potential use in developing new antimicrobial agents (R. N. Patel et al., 2011).

Pro-apoptotic Effects in Cancer Cells

Research on new sulfonamide derivatives has shown pro-apoptotic effects via activating p38/ERK phosphorylation in cancer cells. These findings suggest the potential of these compounds in cancer therapy, particularly in inducing programmed cell death in cancerous tissues (A. Cumaoğlu et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The inhibition of acetylcholinesterase and carbonic anhydrase enzymes by sulfonamide derivatives has been studied, showing low cytotoxicity and good enzyme inhibition potencies. These compounds could serve as the basis for developing therapeutic agents for diseases related to these enzymes, such as Alzheimer's disease and glaucoma (Dilan Ozmen Ozgun et al., 2019).

properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O6S2/c1-2-35(31,32)26-19-7-3-5-16(13-19)22-15-23(17-6-4-8-20(14-17)28(29)30)27(25-22)36(33,34)21-11-9-18(24)10-12-21/h3-14,23,26H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXGCVVLVHDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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